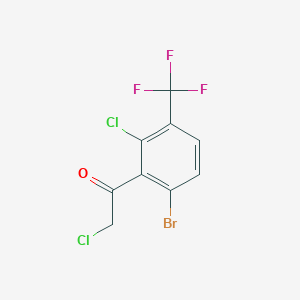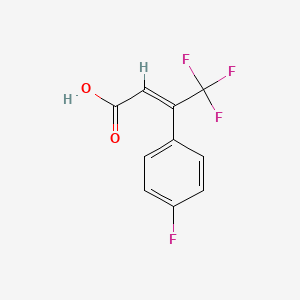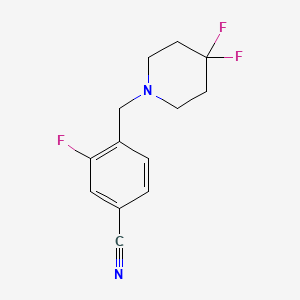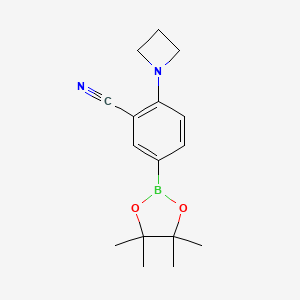![molecular formula C14H11F3O2 B13721801 cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)
cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL: is a chemical compound with the molecular formula C14H11F3O2 and a molecular weight of 268.23 g/mol
Vorbereitungsmethoden
The synthesis of cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the chromane ring. Specific synthetic routes and reaction conditions can vary, but common methods include:
Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of Chromane Ring: This can be achieved through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Chemischer Reaktionen
cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: Used in the development of new agrochemicals, polymers, and other industrial products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biological molecules. This can lead to changes in the activity of enzymes, receptors, and other molecular targets, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL can be compared with other similar compounds, such as:
2-(Trifluoromethyl)benzo-[H]-chromane-4-OL: Similar structure but different stereochemistry.
2-(Trifluoromethyl)benzo-[H]-chromane-4-ONE: Contains a ketone group instead of an alcohol group.
2-(Trifluoromethyl)benzo-[H]-chromane-4-AMINE: Contains an amine group instead of an alcohol group.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H11F3O2 |
|---|---|
Molekulargewicht |
268.23 g/mol |
IUPAC-Name |
(2R,4R)-2-(trifluoromethyl)-3,4-dihydro-2H-benzo[h]chromen-4-ol |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)12-7-11(18)10-6-5-8-3-1-2-4-9(8)13(10)19-12/h1-6,11-12,18H,7H2/t11-,12-/m1/s1 |
InChI-Schlüssel |
MFUDQPYSIZFWLM-VXGBXAGGSA-N |
Isomerische SMILES |
C1[C@H](C2=C(C3=CC=CC=C3C=C2)O[C@H]1C(F)(F)F)O |
Kanonische SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)OC1C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


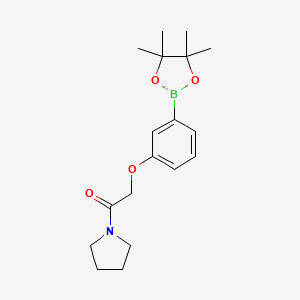
![6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester](/img/structure/B13721725.png)

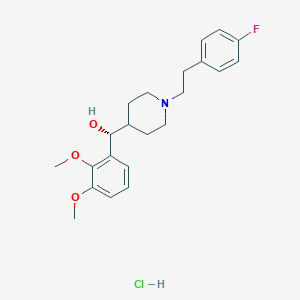
![[(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B13721756.png)

![1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)
![Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13721776.png)
